![molecular formula C21H23NO5 B4682438 2-(3,4-dimethylphenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4682438.png)
2-(3,4-dimethylphenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate
説明
2-(3,4-dimethylphenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate, commonly known as DMOG, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DMOG is a hypoxia-mimicking agent that has been shown to induce a wide range of biological responses in various cell types. In
作用機序
DMOG exerts its effects by inhibiting the activity of PHD enzymes, which are responsible for the hydroxylation of proline residues on HIF-1α. Hydroxylation of these residues targets HIF-1α for degradation by the proteasome. Inhibition of PHD enzymes by DMOG prevents the hydroxylation of these residues, leading to the stabilization of HIF-1α and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The stabilization of HIF-1α by DMOG has been shown to induce a wide range of biochemical and physiological effects in various cell types. These effects include increased expression of genes involved in angiogenesis, erythropoiesis, and glycolysis, as well as increased cell proliferation, migration, and survival. DMOG has also been shown to induce autophagy, a cellular process that plays a critical role in the maintenance of cellular homeostasis.
実験室実験の利点と制限
One of the primary advantages of DMOG as a research tool is its ability to mimic hypoxia in cells without the need for specialized equipment or facilities. DMOG is also relatively easy to use and has been shown to induce consistent and reproducible effects in various cell types. However, DMOG has some limitations, including its potential to induce off-target effects and its relatively short half-life in cells.
将来の方向性
There are several potential future directions for the use of DMOG in scientific research. One area of interest is the development of new therapeutic strategies for cancer and other diseases that involve the dysregulation of HIF-1α signaling. Another area of interest is the use of DMOG in the study of autophagy and other cellular processes that play a critical role in the maintenance of cellular homeostasis. Finally, there is a need for further research to better understand the potential off-target effects of DMOG and to develop new methods for optimizing its use as a research tool.
科学的研究の応用
DMOG has been extensively studied in various fields of scientific research, including cancer biology, neurology, and cardiovascular research. One of the primary applications of DMOG is to mimic hypoxia in cells, which can be used to study the effects of hypoxia on cellular metabolism, gene expression, and signaling pathways. DMOG has also been shown to inhibit the activity of prolyl hydroxylase domain (PHD) enzymes, which play a critical role in the regulation of the hypoxia-inducible factor (HIF) pathway. This inhibition leads to the stabilization of HIF-1α, a transcription factor that regulates the expression of genes involved in angiogenesis, erythropoiesis, and glycolysis.
特性
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 2-[[2-(2-methylphenoxy)acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-14-8-9-17(10-16(14)3)18(23)12-27-21(25)11-22-20(24)13-26-19-7-5-4-6-15(19)2/h4-10H,11-13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXHGAXRKUTNDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)CNC(=O)COC2=CC=CC=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4682368.png)
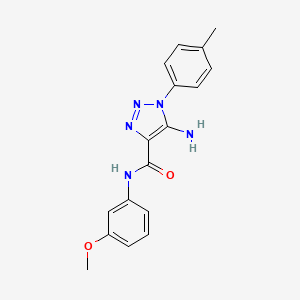
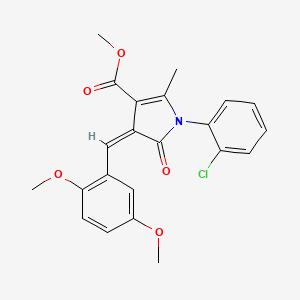
![2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4682388.png)

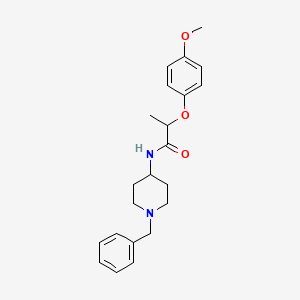
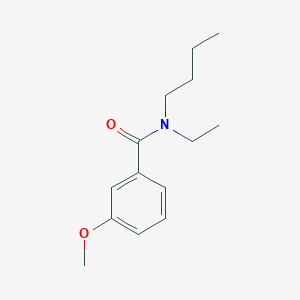
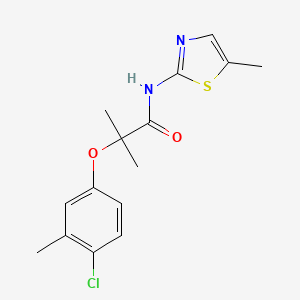
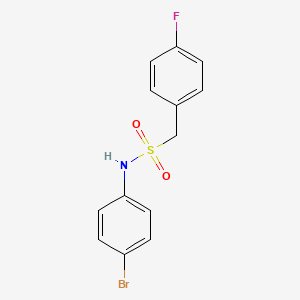
![methyl 2-chloro-5-({[(4-methyl-5-{[(2-methylbenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4682430.png)
![2-methyl-4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylquinoline](/img/structure/B4682443.png)

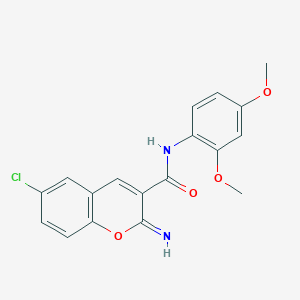
![N-{[(2-bromophenyl)amino]carbonothioyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B4682451.png)